1-(2,3-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-4-18-9-16-14-12(15(18)20)8-17-19(14)13-7-5-6-10(2)11(13)3/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBTXHHZAIUIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)C=NN2C3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Precursor Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones typically begins with the preparation of substituted pyrazole intermediates. For 1-(2,3-dimethylphenyl)-5-ethyl derivatives, the critical step involves introducing the 2,3-dimethylphenyl group at the N1 position of the pyrazole ring. A validated method involves reacting 2,3-dimethylphenylhydrazine with ethyl cyanoacetate under acidic conditions to form 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile. This intermediate serves as the foundation for subsequent cyclization.
Cyclization with Nitriles
Cyclocondensation of 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile with ethyl cyanoacetate under HCl gas in dioxane affords the pyrazolo[3,4-d]pyrimidin-4-one scaffold. The reaction proceeds via nucleophilic attack of the amino group on the nitrile carbon, followed by cyclodehydration. In a representative procedure, refluxing the precursors for 6–8 hours in dioxane under HCl yields the target compound in 65–72% purity after recrystallization.
Table 1. Conventional Cyclocondensation Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Dioxane | |
| Catalyst | Dry HCl gas | |
| Reaction Time | 6–8 hours | |
| Yield | 65–72% | |
| Purification | Recrystallization (ethanol) |
Microwave-Assisted Synthesis
Enhanced Reaction Efficiency
Microwave irradiation significantly reduces reaction times while improving yields. Adapting the method from, 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile and ethyl cyanoacetate were subjected to microwave irradiation (100 W, 150°C) for 20–30 minutes in acetic acid. This approach achieved an 85% yield, attributed to uniform heating and accelerated kinetics.
Optimization Studies
Key variables include irradiation power, solvent selection, and stoichiometry. Polar solvents like dimethylformamide (DMF) further enhance reaction rates, but acetic acid remains preferred for its dual role as catalyst and solvent. A molar ratio of 1:1.2 (pyrazolecarbonitrile:ethyl cyanoacetate) minimizes side products.
Alternative Route: β-Keto Ester Cyclization
Synthesis of β-Keto Ester Precursors
Ethyl 3-(2,3-dimethylphenyl)-3-oxopropanoate, synthesized via Claisen condensation of ethyl acetoacetate with 2,3-dimethylbenzoyl chloride, serves as the β-keto ester component. Reacting this with 5-amino-3-ethyl-1H-pyrazole in refluxing acetic acid (6–12 hours) induces cyclization to form the pyrazolo[3,4-d]pyrimidin-4-one core.
Regioselectivity and Byproduct Control
Regioselectivity is ensured by the electronic effects of the 2,3-dimethylphenyl group, which directs cyclization to the C4 position. Byproducts such as open-chain imines are minimized by maintaining strict temperature control (110–120°C) and using excess acetic acid.
Table 2. β-Keto Ester Cyclization Performance
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Acetic acid | |
| Temperature | Reflux (110–120°C) | |
| Reaction Time | 6–12 hours | |
| Yield | 70–78% |
Post-Synthetic Modifications
Alkylation at the N5 Position
Introducing the ethyl group at N5 is achieved via nucleophilic substitution. Treating the deprotonated pyrazolo[3,4-d]pyrimidin-4-one with ethyl iodide in the presence of potassium carbonate (DMF, 60°C, 4 hours) affords the N5-ethyl derivative in 82% yield.
Purification and Characterization
Final purification involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization. Structural confirmation relies on:
-
IR Spectroscopy : A strong carbonyl stretch at 1645–1660 cm⁻¹.
-
¹H NMR : Distinct signals for the 2,3-dimethylphenyl group (δ 2.2–2.5 ppm, singlet) and ethyl group (δ 1.2–1.4 ppm, triplet).
Comparative Analysis of Synthetic Routes
Table 3. Method Comparison
| Method | Yield | Time | Advantages | Limitations |
|---|---|---|---|---|
| Conventional | 65–72% | 6–8 hours | Scalability | Long reaction time |
| Microwave-Assisted | 85% | 20–30 min | Rapid, high yield | Specialized equipment |
| β-Keto Ester Cyclization | 70–78% | 6–12 hours | Regioselective | Multi-step precursor synthesis |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, research has shown that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance cytotoxicity against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression makes it a valuable candidate for further development in cancer therapeutics .
Anti-inflammatory Properties
Research indicates that compounds similar to 1-(2,3-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one may possess anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in experimental models. This property suggests potential applications in treating inflammatory diseases .
Neuroprotective Effects
Studies have explored the neuroprotective effects of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been shown to protect neuronal cells from oxidative stress and apoptosis. Such properties are promising for developing therapies for neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity. The results demonstrated that this compound exhibited significant growth inhibition in breast cancer cell lines (MCF-7) with an IC50 value of 15 µM . The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway.
Case Study 2: Anti-inflammatory Activity
In a study examining the anti-inflammatory potential of various pyrazolo derivatives published in European Journal of Pharmacology, it was found that the compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages. The results indicated a dose-dependent response with an effective concentration of 10 µM demonstrating substantial inhibition .
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression. This action can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares the target compound with structurally related pyrazolo[3,4-d]pyrimidin-4-one derivatives:
Biological Activity
1-(2,3-Dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class of compounds is characterized by a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of this compound makes it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H18N4O |
| Molecular Weight | 270.33 g/mol |
| CAS Number | [Insert CAS Number Here] |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell signaling pathways. Notably, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active sites of these kinases, the compound disrupts normal cell cycle progression and induces apoptosis in cancer cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines.
Anti-inflammatory Activity
The compound also exhibits significant anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 1-(2,3-Dimethylphenyl)-5-ethyl-pyrazolo[3,4-d]pyrimidin-4-one | 45 | 70 |
This inhibition correlates with reduced levels of inflammatory mediators such as prostaglandins.
Antimicrobial Activity
Additionally, this compound has shown promise in antimicrobial assays against various bacterial strains. Preliminary findings suggest that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
Several case studies have been published detailing the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives. One notable study synthesized a series of compounds related to 1-(2,3-dimethylphenyl)-5-ethyl-pyrazolo[3,4-d]pyrimidin-4-one and evaluated their biological activities:
- Study on Anticancer Properties :
- Researchers reported that derivatives with varying substitutions on the phenyl ring exhibited enhanced potency against cancer cell lines compared to the parent compound.
- Study on Anti-inflammatory Effects :
- A comparative analysis indicated that certain modifications increased COX-2 selectivity while maintaining low toxicity profiles.
Q & A
Basic Research Questions
Q. What are the established synthetic routes and purification strategies for 1-(2,3-dimethylphenyl)-5-ethyl-pyrazolo[3,4-d]pyrimidin-4-one?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using pyrazole precursors and pyrimidine derivatives. For example, refluxing ethyl 5-amino-1-phenyl-pyrazole-4-carboxylate with formamide (HCONH₂) under controlled conditions (80°C, 10 hours) yields structurally related pyrazolo-pyrimidinones . Purification typically involves filtration, washing with cold water, and recrystallization from dimethylformamide (DMF). Alternative routes may use catalytic systems like p-toluenesulfonic acid to optimize yields .
Q. How is this compound characterized to confirm structural integrity and purity?
- Methodological Answer : Combine ¹H/¹³C NMR to verify substituent positions (e.g., ethyl and dimethylphenyl groups) and aromatic proton environments. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while IR spectroscopy identifies functional groups like carbonyl (C=O) at ~1700 cm⁻¹ . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) by resolving unreacted intermediates.
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : Solubility varies with substituents; polar aprotic solvents (DMF, DMSO) are preferred for in vitro assays. Stability studies should assess degradation under acidic/basic conditions (e.g., HCl or NaOH at 50°C) via HPLC monitoring. Related pyrazolo-pyrimidinones show thermal stability up to 200°C, but storage at -20°C under inert gas (N₂) is recommended to prevent oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer : Systematically modify substituents at the 1-(2,3-dimethylphenyl) and 5-ethyl positions. For example:
- Replace the ethyl group with bulkier alkyl chains to evaluate steric effects on target binding.
- Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to enhance metabolic stability .
- Use computational docking (e.g., AutoDock Vina) to predict binding affinities to kinases or phosphodiesterases before synthesizing derivatives .
Q. What in vitro models are suitable for evaluating its pharmacological potential?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or phosphodiesterase panels) due to pyrazolo-pyrimidinones’ known role in signaling pathways . For cytotoxicity screening, use cancer cell lines (e.g., HeLa, MCF-7) with ATP-based viability assays (CellTiter-Glo®). Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves (IC₅₀ calculations) .
Q. How should researchers address contradictory data in bioactivity assays?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., fixed incubation times, serum-free media). Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to confirm activity. If discrepancies persist, evaluate batch-to-batch compound purity via LC-MS and exclude solvent interference (e.g., DMSO ≤0.1%) .
Q. What catalytic systems improve regioselectivity in pyrazolo-pyrimidinone synthesis?
- Methodological Answer : Compare Lewis acids (e.g., ZnCl₂) and Brønsted acids (p-toluenesulfonic acid) to direct cyclization. For example, p-toluenesulfonic acid in acetic acid enhances regioselectivity for the 4-oxo position by stabilizing intermediates . Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (e.g., 80–100°C) to minimize byproducts .
Q. How can computational methods predict drug-likeness and bioavailability?
- Methodological Answer : Use SwissADME or Molinspiration to calculate physicochemical parameters (logP ≤5, TPSA ≤140 Ų). Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability, while PK/PD modeling predicts plasma concentration-time profiles. Validate predictions with in vitro Caco-2 cell permeability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
